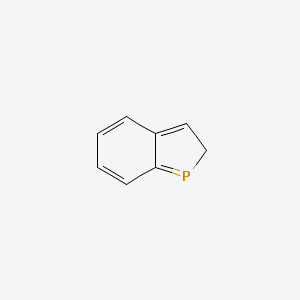
2H-Phosphindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Phosphindole is a unique compound characterized by its phosphorus-containing heterocyclic structure. This compound has garnered significant interest due to its distinctive electronic properties and high reactivity towards inert small molecules . It serves as a reactive phosphadiene, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H-Phosphindole can be synthesized through several methods. One common approach involves the reaction of alkyne with a phosphorus reagent in the presence of a copper catalyst and an organic peroxide at temperatures ranging from 50 to 100°C . This method yields a phosphindole derivative, which can further react with 2,5-dimethoxy tetrahydrofuran to produce benzophosphindole derivatives .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the target product. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Phosphindole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphindoles .
Wissenschaftliche Forschungsanwendungen
2H-Phosphindole has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used as a catalyst in various organic reactions, including the Wittig and Appel reactions.
Wirkmechanismus
The mechanism of action of 2H-Phosphindole involves its role as a reactive phosphadiene. It undergoes phospha-Diels-Alder reactions with non-activated aromatic carbocycles and heterocycles, leading to the formation of polycyclic fused rings with bridgehead phosphorus . The unique electronic properties of this compound facilitate these reactions by stabilizing the transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
2H-Phosphindole can be compared with other phosphorus-containing heterocycles such as:
Phospholes: These compounds also contain phosphorus in a five-membered ring but differ in their reactivity and electronic properties.
Benzophosphindoles: These are derivatives of this compound with additional benzene rings, which alter their chemical behavior and applications.
The uniqueness of this compound lies in its ability to undergo phospha-Diels-Alder reactions, which is not commonly observed in other phosphorus-containing heterocycles .
Eigenschaften
CAS-Nummer |
919766-09-9 |
|---|---|
Molekularformel |
C8H7P |
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
2H-phosphindole |
InChI |
InChI=1S/C8H7P/c1-2-4-8-7(3-1)5-6-9-8/h1-5H,6H2 |
InChI-Schlüssel |
RARZINNQKHNTLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C=CC=CC2=P1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
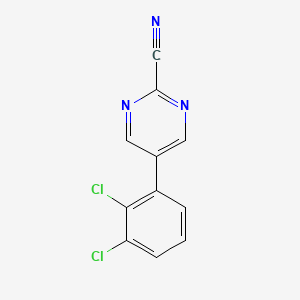
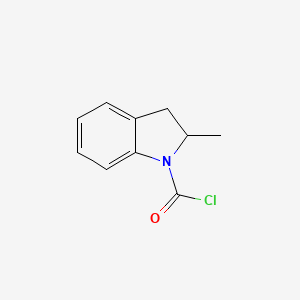
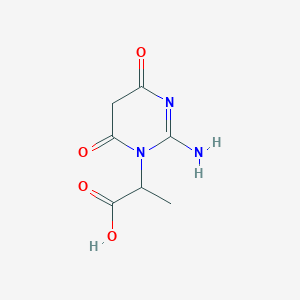
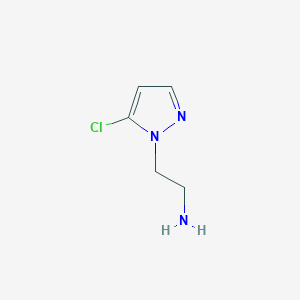
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
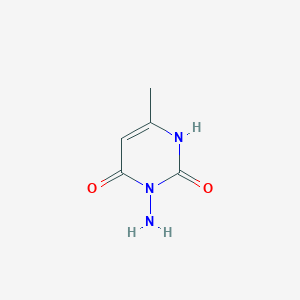

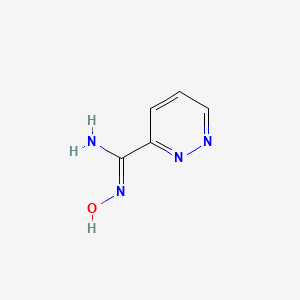
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
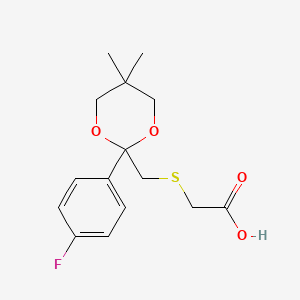
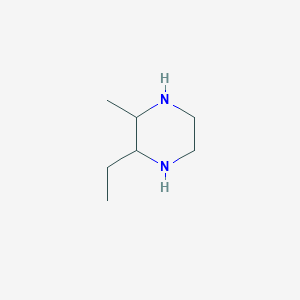
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
